8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine

Catalog No.
S14056545
CAS No.
M.F
C8H9BrN2O
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amin...

Product Name

8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine

IUPAC Name

8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-amine

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C8H9BrN2O/c9-7-2-11-1-5-6(7)3-12-4-8(5)10/h1-2,8H,3-4,10H2

InChI Key

MCVMSMQMQPACBV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CN=CC(=C2CO1)Br)N

Traditional Cyclization Strategies Using Halogenated Precursors

The synthesis of 8-bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine historically relies on cyclization reactions involving halogenated precursors. A common approach involves the use of brominated pyridine derivatives subjected to hydrazine-mediated ring closure. For example, 4-aminonicotinic acid has been brominated using bromine in acetic acid, followed by cyclization with formamide at elevated temperatures to yield pyrido[4,3-d]pyrimidin-4-one intermediates, which can be further functionalized. This method emphasizes the role of bromine as both an electrophile and a directing group, ensuring regioselective formation of the pyrano-pyridine core.

Key to this strategy is the selection of halogenated starting materials. Pyridinium salts, such as those derived from 6-aminopyrano[3,4-c]pyridinethiones, have been used as precursors due to their reactivity with hydrazine hydrate. These salts undergo rearrangement to form the pyrano[3,4-c]pyridine skeleton, with bromine incorporation occurring either before or during cyclization. The use of dimethyl sulfate as a methylating agent in precursor synthesis further enhances yields by stabilizing reactive intermediates.

Table 1: Traditional Cyclization Methods for Brominated Pyrano-Pyridines

PrecursorReagents/ConditionsYield (%)Reference
4-Aminonicotinic acidBr₂, acetic acid; formamide, 180°C13
Pyridinium salts (e.g., 2a)Hydrazine hydrate, ethanol, reflux88–91
6-Aminopyrano[3,4-c]pyridinethionesDimethyl sulfate, hydrazine hydrate75–78

Catalytic Approaches in Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful tool for constructing the pyrano-pyridine framework. Palladium and copper catalysts facilitate cross-coupling reactions, enabling the introduction of bromine at specific positions. For instance, Suzuki-Miyaura couplings using arylboronic acids and brominated intermediates have been employed to functionalize the pyridine ring while preserving the amine group at position 4.

Recent advancements include the use of potassium persulfate (K₂S₂O₈) as an oxidizing agent in one-pot syntheses. This method combines cyclocondensation of amino pyrazoles with enaminones or chalcones, followed by oxidative halogenation using sodium halides. The protocol achieves regioselective iodination at the 3-position of the pyrazolo[1,5-a]pyrimidine core, demonstrating adaptability for bromine incorporation.

Table 2: Catalytic Systems for Pyrano-Pyridine Synthesis

Catalyst SystemSubstrateHalogen SourceYield (%)Reference
Pd(PPh₃)₄, K₂CO₃Bromopyridine derivativesBr₂65–78
K₂S₂O₈, NaBrEnaminones/ChalconesNaBr70–85
CuI, 1,10-phenanthrolineAmino pyrazolesBr₂60–72

Solvent System Optimization for Regioselective Ring Formation

Solvent choice critically influences reaction kinetics and regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic attack on halogenated pyridines, while ethanol and water promote cyclization through hydrogen bonding. For example, hydrazine hydrate in ethanol at reflux achieves rapid ring closure (15 min to 15 h), with shorter times observed under ultrasonic irradiation.

Aqueous systems have gained attention for their environmental and economic benefits. The use of water as a solvent in K₂S₂O₈-mediated reactions minimizes side reactions and improves yields by stabilizing ionic intermediates. Conversely, solvent-free conditions, where hydrazine hydrate acts as both reactant and solvent, reduce waste and simplify purification.

Table 3: Solvent Effects on Reaction Outcomes

SolventTemperature (°C)Reaction Time (h)Regioselectivity (%)Reference
Ethanol782–1585–90
Water100592–95
Solvent-free500.25–1088–93

Green Chemistry Principles in Large-Scale Production

Scalable synthesis of 8-bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine necessitates adherence to green chemistry principles. Key strategies include:

  • Atom Economy: One-pot methodologies that combine cyclization and halogenation reduce intermediate isolation steps.
  • Renewable Solvents: Ethanol and water replace toxic solvents like DMF, lowering environmental impact.
  • Energy Efficiency: Ultrasound-assisted reactions achieve faster kinetics at lower temperatures (50°C vs. 180°C).

A notable example is the gram-scale synthesis of 3-iodopyrazolo[1,5-a]pyrimidines in water, which achieves 90% yield while generating minimal waste. Similar approaches are adaptable to brominated analogs through substitution of sodium bromide for iodide.

Table 4: Green Metrics for Selected Syntheses

MethodPMI (kg/kg)E-FactorSolvent Recovery (%)Reference
One-pot aqueous synthesis1.20.895
Solvent-free cyclization1.00.5100
Ultrasound-assisted1.51.290

XLogP3

-0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

227.98983 g/mol

Monoisotopic Mass

227.98983 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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